N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
Description
Properties
IUPAC Name |
N'-(furan-2-ylmethyl)-N-[(3-thiophen-2-ylsulfonyl-1,3-oxazolidin-2-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O6S2/c19-14(16-9-11-3-1-6-23-11)15(20)17-10-12-18(5-7-24-12)26(21,22)13-4-2-8-25-13/h1-4,6,8,12H,5,7,9-10H2,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBQUQZQTACRBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1S(=O)(=O)C2=CC=CS2)CNC(=O)C(=O)NCC3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Oxazolidine Ring: This step involves the reaction of an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidine ring.
Introduction of the Thiophene Sulfonyl Group: The oxazolidine intermediate is then reacted with thiophene sulfonyl chloride in the presence of a base such as triethylamine to introduce the thiophene sulfonyl group.
Formation of the Oxalamide Linkage: The final step involves the reaction of the intermediate with oxalyl chloride followed by the addition of furan-2-ylmethylamine to form the desired oxalamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan and thiophene rings in the compound can undergo oxidation reactions. Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (mCPBA).
Reduction: The oxazolidine ring can be reduced to the corresponding amino alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, mCPBA
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, in the presence of bases like triethylamine
Major Products
Oxidation: Oxidized derivatives of furan and thiophene
Reduction: Amino alcohol derivatives
Substitution: Various substituted oxalamide derivatives
Scientific Research Applications
Chemistry
In organic synthesis, N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can be used as a building block for the synthesis of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. The presence of the oxazolidine ring is of interest due to its known biological activity, and the compound could be explored for its potential as an antimicrobial or anticancer agent.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide would depend on its specific application. In a biological context, it could interact with various molecular targets such as enzymes or receptors, potentially inhibiting their activity or altering their function. The presence of multiple functional groups allows for diverse interactions at the molecular level.
Comparison with Similar Compounds
Structural Features and Substituent Diversity
The table below compares key structural elements and molecular weights of the target compound with similar oxalamides:
Key Observations :
- Heterocyclic vs. Aryl Substituents : The target compound’s furan and thiophene-sulfonyl groups contrast with the adamantyl or chlorophenyl groups in other oxalamides. Heterocycles like thiophene may improve solubility or target specificity .
- Sulfonyl Groups: The thiophen-2-ylsulfonyl group in the target compound is rare among analogs but could enhance metabolic stability compared to non-sulfonylated derivatives .
Physicochemical Properties
Key Observations :
Comparison with Other Compounds :
- Compound 15 () : Synthesized via stereoselective coupling of thiazolyl-pyrrolidinyl amine with 4-chlorophenyl oxalamide (yield: 53%) .
- Compound 10 () : Adamantylamine coupled with 4-chlorobenzyloxyamine using DMAP catalysis (yield: ~50%) .
- S336 () : High-throughput screening identified this umami agonist, synthesized via a two-step alkylation and amidation process .
Key Observations :
- Safety Profile: S336’s high NOEL (100 mg/kg bw/day) indicates oxalamides can exhibit favorable safety margins, though sulfonylated derivatives may require additional metabolic studies .
Biological Activity
N1-(furan-2-ylmethyl)-N2-((3-(thiophen-2-ylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including molecular properties, mechanisms of action, and relevant case studies.
Molecular Structure
The compound has the following molecular formula:
- Formula : C17H16N2O4S2
- Molecular Weight : 376.45 g/mol
Research indicates that compounds with similar structures often exhibit biological activities through various mechanisms, including:
- Inhibition of Enzymatic Activity : Many oxalamides are known to inhibit specific enzymes, which can lead to therapeutic effects in diseases like cancer and inflammation.
- Modulation of Signaling Pathways : Compounds that interact with phosphoinositide 3-kinases (PI3Ks) have shown promise in treating autoimmune diseases and cancers by altering cell signaling pathways .
Pharmacological Profiles
The pharmacological profiles of compounds similar to this compound suggest potential applications in:
- Anticancer Therapy : Inhibition of PI3K pathways can lead to reduced tumor growth and metastasis.
- Anti-inflammatory Agents : By modulating immune responses, these compounds may alleviate symptoms associated with chronic inflammatory diseases.
Study on PI3K Inhibition
A notable study demonstrated that furan-based compounds could selectively inhibit PI3Kgamma, leading to reduced leukocyte recruitment in a mouse model of acute peritonitis. This suggests that similar compounds could be beneficial in managing inflammatory responses .
Comparative Analysis of Related Compounds
A comparative analysis of various oxalamides reveals consistent patterns in biological activity related to their structural features. The following table summarizes key findings:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Compound A | PI3K inhibition | Competitive binding |
| Compound B | Anticancer | Apoptosis induction |
| N1-(furan-2-ylmethyl)-N2... | Potential anti-inflammatory | Modulation of immune signaling |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
